molecular formula C21H27N5O4S B2369460 5-((2-Morpholinoethyl)amino)-2-(4-(piperidin-1-ylsulfonyl)phenyl)oxazole-4-carbonitrile CAS No. 941267-13-6

5-((2-Morpholinoethyl)amino)-2-(4-(piperidin-1-ylsulfonyl)phenyl)oxazole-4-carbonitrile

Cat. No.: B2369460
CAS No.: 941267-13-6
M. Wt: 445.54
InChI Key: DPLBHUIUVUUKEI-UHFFFAOYSA-N
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Description

5-((2-Morpholinoethyl)amino)-2-(4-(piperidin-1-ylsulfonyl)phenyl)oxazole-4-carbonitrile is a synthetic organic compound provided for early-stage research and screening purposes. This substance features a central oxazole ring core substituted with a carbonitrile group, and is further functionalized with morpholinoethylamino and piperidin-1-ylsulfonylphenyl moieties . The molecular formula is C21H27N5O4S and it has a molecular weight of 445.5 g/mol . Its defined structure, which includes a sulfonamide group, makes it a compound of interest in medicinal chemistry and drug discovery research for the exploration of structure-activity relationships. As an analytical standard, it can aid in method development. This product is sold as-is for research use only and is not intended for diagnostic or therapeutic applications. Buyers are responsible for verifying the identity and purity required for their specific research. The biological activity and mechanism of action for this specific compound are not characterized in the current literature, presenting an opportunity for novel investigation.

Properties

IUPAC Name

5-(2-morpholin-4-ylethylamino)-2-(4-piperidin-1-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O4S/c22-16-19-21(23-8-11-25-12-14-29-15-13-25)30-20(24-19)17-4-6-18(7-5-17)31(27,28)26-9-2-1-3-10-26/h4-7,23H,1-3,8-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPLBHUIUVUUKEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)NCCN4CCOCC4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-((2-Morpholinoethyl)amino)-2-(4-(piperidin-1-ylsulfonyl)phenyl)oxazole-4-carbonitrile is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C18_{18}H24_{24}N4_{4}O2_{2}S
  • Molecular Weight : 368.47 g/mol

Structural Features

This compound features:

  • A morpholinoethyl group, which is known for enhancing solubility and bioavailability.
  • A piperidinylsulfonyl moiety that is often associated with diverse biological activities, including enzyme inhibition.
  • An oxazole ring that contributes to the compound's pharmacological properties.

Antibacterial Activity

Research indicates that compounds with similar structural motifs exhibit significant antibacterial properties. For instance, studies have shown that derivatives of piperidine and oxazole can effectively inhibit bacterial growth against strains such as Salmonella typhi and Bacillus subtilis . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes:

  • Acetylcholinesterase (AChE) : Compounds similar to this one have shown promise as AChE inhibitors, which are crucial in treating conditions like Alzheimer's disease. The inhibition mechanism typically involves competitive binding to the enzyme's active site.
  • Urease : This enzyme plays a role in the metabolism of urea in bacteria. Inhibitors can prevent bacterial colonization in the urinary tract, thus serving as potential treatments for infections .

Anticancer Potential

The oxazole moiety has been linked to anticancer activity due to its ability to interfere with cell proliferation pathways. Preliminary studies suggest that derivatives may induce apoptosis in cancer cells through various mechanisms, including modulation of signaling pathways involved in cell survival .

Hypoglycemic Effects

Some piperidine derivatives have been shown to exhibit hypoglycemic activity, potentially beneficial for managing diabetes. The mechanism may involve insulin sensitization or enhancement of glucose uptake in peripheral tissues .

Study on Antibacterial Activity

A study synthesized several piperidine derivatives and evaluated their antibacterial activity against multiple strains. The results indicated that compounds with similar structures to our target compound exhibited moderate to strong antibacterial effects, particularly against Salmonella typhi and Staphylococcus aureus, with IC50 values indicating effective concentrations for inhibition .

Enzyme Inhibition Studies

In a comparative study assessing AChE inhibitors, various synthesized compounds were tested for their inhibitory potential. The most potent inhibitors demonstrated IC50 values ranging from 0.63 µM to 2.14 µM against AChE, showcasing the therapeutic potential of these compounds in neurodegenerative diseases .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/EnzymeIC50 Value (µM)Reference
AntibacterialSalmonella typhiModerate
AntibacterialStaphylococcus aureusStrong
AChE InhibitionHuman Acetylcholinesterase0.63 - 2.14
Urease InhibitionUrease from Proteus mirabilisStrong

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The table below compares the target compound with structurally related oxazole-4-carbonitrile derivatives:

Compound Name Position 2 Substituent Position 5 Substituent Molecular Weight (g/mol) Key Properties/Activities Reference
Target Compound : 5-((2-Morpholinoethyl)amino)-2-(4-(piperidin-1-ylsulfonyl)phenyl)oxazole-4-carbonitrile 4-(Piperidin-1-ylsulfonyl)phenyl (2-Morpholinoethyl)amino ~452.5* Potential enzyme inhibition (inferred)
5-((2-Morpholinoethyl)amino)-2-phenyloxazole-4-carbonitrile (2-34e) Phenyl (2-Morpholinoethyl)amino 297.4 Simpler structure; used in P97 inhibitor studies
2-Cyclopentyl-5-((2-morpholinoethyl)amino)oxazole-4-carbonitrile (2-34c) Cyclopentyl (2-Morpholinoethyl)amino 291.4 Enhanced lipophilicity; synthetic intermediate
5-(Benzyl(2-morpholinoethyl)amino)-2-(4-methoxyphenyl)oxazole-4-carbonitrile (2-44a) 4-Methoxyphenyl Benzyl(2-morpholinoethyl)amino 433.5 Improved solubility due to methoxy group
2-(4-Fluorophenyl)-5-(1H-indol-3-yl)oxazole-4-carbonitrile (3q) 4-Fluorophenyl 1H-Indol-3-yl 319.3 Antifungal activity (C. albicans, MIC = 8 µg/mL)

*Calculated based on molecular formula C22H26N4O3S.

Key Observations:

Fluorophenyl or methoxyphenyl groups (e.g., in 3q or 2-44a) modulate electronic properties and solubility .

Position 5 Substituents: The (2-morpholinoethyl)amino group is conserved across several analogs, suggesting its critical role in solubility and pharmacokinetics. Benzyl derivatives (e.g., 2-44a) may alter membrane permeability due to increased hydrophobicity .

Biological Activity: Indole-containing derivatives (e.g., 3q) exhibit antifungal activity, while morpholinoethyl-substituted analogs are linked to enzyme inhibition (e.g., P97 ATPase) . The target compound’s piperidinylsulfonyl group may confer unique selectivity for sulfonamide-sensitive targets.

Synthetic Routes: Microwave-assisted synthesis (70–80°C, 1.5–2 h) is common for morpholinoethyl-substituted oxazoles, ensuring high yields (~76%) and scalability .

Q & A

Q. Table 1: Comparative Bioactivity of Structural Analogues

Derivative StructureIC₅₀ (μM, HeLa)LogPSolubility (μg/mL)Target Affinity (KD, nM)
Parent Compound1.2 ± 0.32.812.545 (EGFR)
Piperidine → Morpholine Sulfonamide0.8 ± 0.23.18.728 (EGFR)
Oxazole → Thiazole Replacement2.5 ± 0.42.518.962 (EGFR)

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